molecular formula C11H17O4P B1349408 Diethyl 4-Methoxyphenylphosphonate CAS No. 3762-33-2

Diethyl 4-Methoxyphenylphosphonate

Cat. No. B1349408
CAS RN: 3762-33-2
M. Wt: 244.22 g/mol
InChI Key: OTUVLLBGFFIEJO-UHFFFAOYSA-N
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Description

Diethyl 4-Methoxyphenylphosphonate (DEMP) is an organophosphonate compound that has been used for a variety of purposes in scientific research. It is a colorless, volatile liquid with a strong odor. It has been used as a substrate in enzyme assays, as a reagent in organic synthesis, and as a tool to study the mechanism of action of enzymes and other proteins. Its unique properties make it a valuable tool in a wide range of research applications.

Scientific Research Applications

Synthesis of Fluorinated Analogs

Diethyl 4-Methoxyphenylphosphonate is used as a reactant for the synthesis of γ-monofluorinated goniothalamin analogs through a process known as ring-opening hydrofluorination. These analogs are significant due to their potential biological activities .

Neuroprotective Stilbenoid Derivatives

This compound serves as a precursor in the synthesis of stilbenoid derivatives, which are compounds known for their neuroprotective activity. This application is crucial in the development of treatments for neurodegenerative diseases .

Antioxidant Activity

It is also involved in the synthesis of resveratrol-chroman hybrids. These hybrids exhibit antioxidant activity, which is beneficial in combating oxidative stress-related conditions .

Oligostilbenoids Synthesis

The compound is utilized in the regioselective cyclodehydration and arylation processes to produce oligostilbenoids, a class of compounds with various biological activities .

Antimicrobial Agents

Research has shown that derivatives of Diethyl 4-Methoxyphenylphosphonate can act as antimicrobial agents with activity comparable to known antibiotics such as ciprofloxacin, bleomycin, and cloxacillin .

properties

IUPAC Name

1-diethoxyphosphoryl-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17O4P/c1-4-14-16(12,15-5-2)11-8-6-10(13-3)7-9-11/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUVLLBGFFIEJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345480
Record name Diethyl 4-Methoxyphenylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 4-Methoxyphenylphosphonate

CAS RN

3762-33-2
Record name Diethyl 4-Methoxyphenylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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